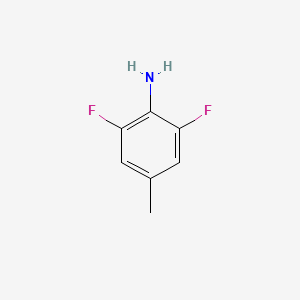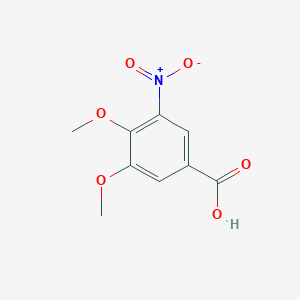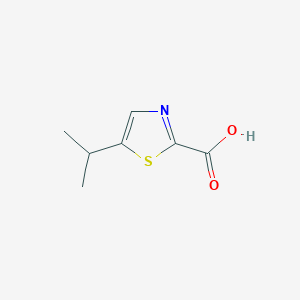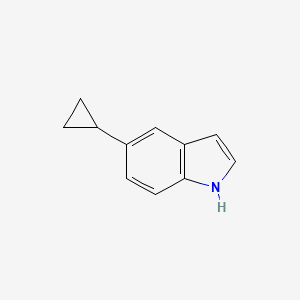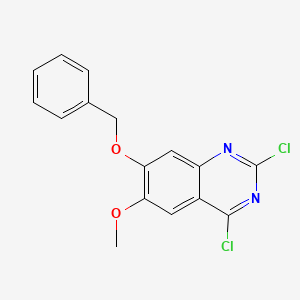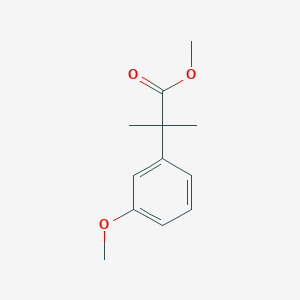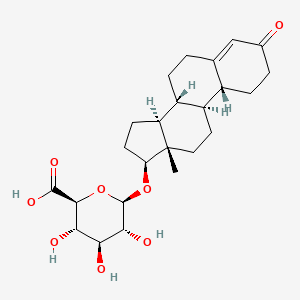
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Overview
Description
The compound “(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid” is a chemical entity . It is also known as 17-Hydroxyandrostane-3-glucuronide . The compound is a subclass of sterol .
Molecular Structure Analysis
The molecular formula of the compound is C25H40O8 . The compound has a mass of 468.272±0 dalton . The compound’s canonical SMILES isCC12CCC (CC1CCC3C2CCC4 (C3CCC4O)C)OC5C (C (C (C (O5)C (=O)O)O)O)O . Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 448.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of a related compound, 2-O-[17-oxoestra-1,3,5(10)-trien-3-yl]-beta-D-glucopyranosiduronic acid hydrate, was reported, providing insights into its structural characteristics (Smales et al., 1997).
Identification in Biological Systems
- Radioactive estrogen conjugates, including 17beta-estradiol-17-beta-D-glucuronide, were identified in avian urine, highlighting the role of such compounds in biological systems (Robinson et al., 1975).
Synthesis Techniques
- Improved techniques for the synthesis of beta-D-glucopyranosiduronic acids of various steroids were developed, achieving high coupling efficiency and yield, which is crucial for research and potential applications (Becker, 1965).
Preparation and Properties
- Research on the preparation and properties of steroid β-D-glucopyranosides and β-D-glucopyranosiduronic acids in the androstane and pregnane series provided valuable information on their chemical characteristics (Schneider, 1971).
Pharmacological Activity
- Various studies have isolated and characterized compounds with similar structural features, demonstrating their potential in pharmacological applications, such as anti-HIV activity and inhibition of tumor cell growth (Yang et al., 1999), (Gu et al., 2007).
Substrate Specificities in Bile Acid and Steroid Hormone Metabolism
- Studies have explored the substrate specificities of enzymes like 17beta-hydroxysteroid dehydrogenases in steroid hormone metabolism, providing insights into the metabolic pathways involving compounds like (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid (Shafqat et al., 2003).
Inhibitory Effects on Glucose Utilization
- Some compounds structurally related to (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid have been found to inhibit glucose uptake in muscle, suggesting potential applications in metabolic studies (Shimizu et al., 1996).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h10,13-21,23,26-28H,2-9H2,1H3,(H,29,30)/t13-,14+,15+,16-,17-,18-,19-,20+,21-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBYSZZUCBXGIH-BWMLPLRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609023 | |
| Record name | (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid | |
CAS RN |
131749-24-1 | |
| Record name | (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine](/img/structure/B1603247.png)
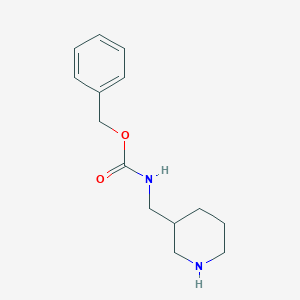
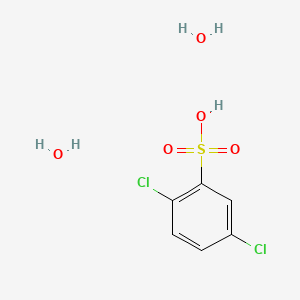
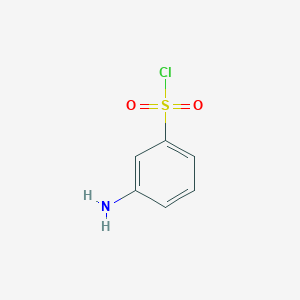
![1-Methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1603254.png)
![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)
